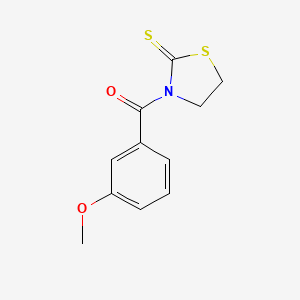

(3-Methoxy-phenyl)-(2-thioxo-thiazolidin-3-yl)-methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

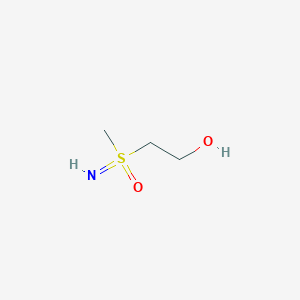

This compound is a thiazolidine derivative. Thiazolidines are a class of organic compounds with a five-membered ring structure containing nitrogen and sulfur atoms . The 3-methoxyphenyl group suggests the presence of a phenyl (benzene) ring with a methoxy (OCH3) group attached .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone have been synthesized and characterized using various spectroscopic techniques .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like single-crystal X-ray refinements, which provide information about the electron density distribution, geometrical parameters, and critical points .Chemical Reactions Analysis

The chemical reactivity of a molecule can be inferred from its electron density distribution. For instance, in a similar compound, the sulfur atom was found to be the most preferred site for nucleophilic attacks .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental and computational methods. For instance, the properties of 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone were determined using Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR, and UV-Vis spectral methods .Scientific Research Applications

Synthesis and Structural Investigation

(3-Methoxy-phenyl)-(2-thioxo-thiazolidin-3-yl)-methanone and its derivatives have been extensively studied for their synthesis and structural properties. For instance, the crystal structure of a similar compound was determined using single-crystal X-ray diffraction, revealing insights into its molecular conformation and stability, which is crucial for understanding its chemical properties and potential applications in various fields (Akkurt et al., 2003).

Antimicrobial and Antioxidant Properties

Research has focused on the antimicrobial and antioxidant properties of derivatives of this compound. For example, a study synthesized and characterized various derivatives and evaluated their antimicrobial and antioxidant properties, providing evidence of their potential as novel benzofuran derivatives (Rashmi et al., 2014).

Role in Supramolecular Architecture

The compound's derivatives also play a significant role in the study of supramolecular architecture. A comprehensive inspection of crystal packing of derivatives containing biologically active moieties was performed to investigate the functional role of non-covalent interactions in their supramolecular architectures (Sharma et al., 2019).

Antitumor Activity

There is significant interest in the antitumor activity of this compound derivatives. A study synthesized and evaluated the inhibitory effects of its derivatives on a range of cancer cell lines, demonstrating their potential as new drug leads with anticancer activity (Bhole & Bhusari, 2011).

Anticancer Evaluation

Further exploration into the anticancer properties of the compound's derivatives has been conducted. One study prepared and allowed a derivative to react with different nucleophiles for anticancer evaluation, highlighting its potential in developing new anticancer agents (Gouhar & Raafat, 2015).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

(3-methoxyphenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S2/c1-14-9-4-2-3-8(7-9)10(13)12-5-6-16-11(12)15/h2-4,7H,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOHPJHUNZJTLSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N2CCSC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-fluorobenzamide](/img/structure/B2410405.png)

![4-(4-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2410406.png)

![4-Cyano-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2410412.png)

![5-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2410414.png)

![2-[(4-Aminophenyl)thio]-N-(5-methylisoxazol-3-yl)-propanamide](/img/structure/B2410417.png)

![tert-butyl N-[3-(cyclopropylamino)-4,4,4-trifluorobutyl]carbamate](/img/structure/B2410423.png)

![3-(3,4-dimethoxyphenyl)-5-[3-(2-naphthyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2410425.png)